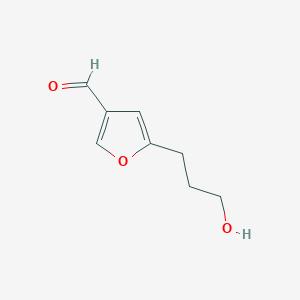
5-(3-Hydroxypropyl)furan-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxypropyl)furan-3-carbaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound has a hydroxypropyl group attached to the furan ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)furan-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-3-carbaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxypropyl)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(3-Hydroxypropyl)furan-3-carboxylic acid.
Reduction: 5-(3-Hydroxypropyl)furan-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Hydroxypropyl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxypropyl)furan-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-carbaldehyde: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
5-(3-Chloropropyl)furan-3-carbaldehyde: Contains a chloropropyl group instead of a hydroxypropyl group, leading to different reactivity.
5-(3-Methoxypropyl)furan-3-carbaldehyde: Contains a methoxypropyl group, which affects its solubility and reactivity.
Uniqueness
5-(3-Hydroxypropyl)furan-3-carbaldehyde is unique due to the presence of both an aldehyde and a hydroxypropyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
5-(3-hydroxypropyl)furan-3-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c9-3-1-2-8-4-7(5-10)6-11-8/h4-6,9H,1-3H2 |
Clé InChI |
KYSVPJOJSDYPCA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1C=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


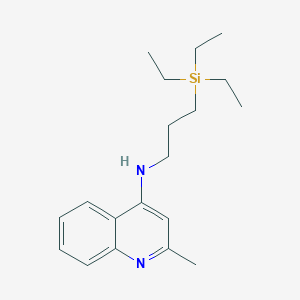
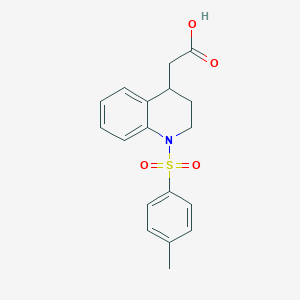
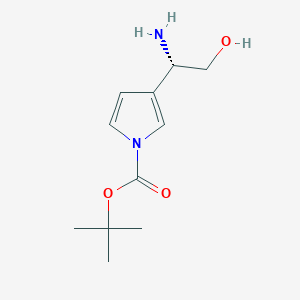

![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)

![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
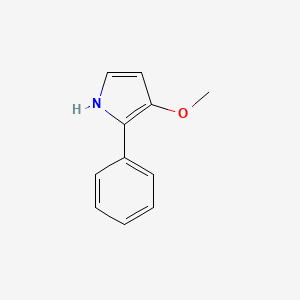
![4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12875766.png)

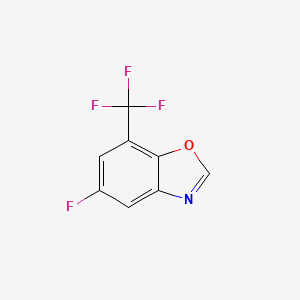


![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
